molecular formula C15H11N3O5 B14373689 (2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one CAS No. 90292-19-6

(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B14373689
CAS No.: 90292-19-6
M. Wt: 313.26 g/mol
InChI Key: CVDJEYQUFOKEOX-UHFFFAOYSA-N
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Description

(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-methoxy-4-nitroaniline with an appropriate benzoxazinone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted benzoxazinones.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, this compound could be explored as a potential therapeutic agent. Its derivatives may be tested for their efficacy in treating various diseases and conditions.

Industry

In industry, this compound may be used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2Z)-2-[(2-Methoxy-4-nitrophenyl)imino]-2H-1,4-benzoxazin-3(4H)-one include other benzoxazinones and their derivatives. These compounds share a common benzoxazinone core structure but differ in their substituents, leading to variations in their properties and activities.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

CAS No.

90292-19-6

Molecular Formula

C15H11N3O5

Molecular Weight

313.26 g/mol

IUPAC Name

2-(2-methoxy-4-nitrophenyl)imino-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C15H11N3O5/c1-22-13-8-9(18(20)21)6-7-11(13)17-15-14(19)16-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,16,19)

InChI Key

CVDJEYQUFOKEOX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])N=C2C(=O)NC3=CC=CC=C3O2

Origin of Product

United States

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